
N~4~-cyclohexyl-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with cyclohexyl, diethyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic amine groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction Products: Corresponding amines.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
- N4-Cyclohexyl-N2,N2-diethyl-5-aminopyrimidine-2,4,6-triamine
- N4-Cyclohexyl-N2,N2-diethyl-5-chloropyrimidine-2,4,6-triamine
Comparison: N4-Cyclohexyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions, making this compound versatile for synthetic applications.
Properties
Molecular Formula |
C14H24N6O2 |
---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-N,2-N-diethyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H24N6O2/c1-3-19(4-2)14-17-12(15)11(20(21)22)13(18-14)16-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H3,15,16,17,18) |
InChI Key |
JASHSHHNIYDUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.